2-Nitro-5-(pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-Nitro-5-(pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with a complex structure that includes nitro, pentyloxy, and boronate ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:
Alkylation: The pentyloxy group is introduced via alkylation, often using a suitable alkyl halide under basic conditions.
Borylation: The boronate ester group is introduced through a borylation reaction, which can be carried out using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The pentyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cross-Coupling: The boronate ester group can undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium dithionite.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Reduction: 2-Amino-5-(pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cross-Coupling: Biaryl or diaryl compounds.
Scientific Research Applications
2-Nitro-5-(pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Catalysis: The boronate ester group can be used in catalytic processes, particularly in cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline depends on the specific reaction it is involved in. For example, in a Suzuki-Miyaura cross-coupling reaction, the boronate ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Lacks the pentyloxy and boronate ester groups, making it less versatile in cross-coupling reactions.
5-(Pentyloxy)-2-nitroaniline: Similar but lacks the boronate ester group, limiting its use in Suzuki-Miyaura reactions.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the nitro and pentyloxy groups, affecting its reactivity and applications.
Uniqueness
2-Nitro-5-(pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of functional groups it possesses, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
2-nitro-5-pentoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O5/c1-6-7-8-9-23-15-11-13(19)14(20(21)22)10-12(15)18-24-16(2,3)17(4,5)25-18/h10-11H,6-9,19H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIZZQOFPJPJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCCCC)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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